molecular formula C14H12FNO4S B5397358 4-fluoro-3-{[(2-methylphenyl)amino]sulfonyl}benzoic acid

4-fluoro-3-{[(2-methylphenyl)amino]sulfonyl}benzoic acid

Cat. No. B5397358
M. Wt: 309.31 g/mol
InChI Key: FGVLYBXUWOBUNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-3-{[(2-methylphenyl)amino]sulfonyl}benzoic acid, also known as Fimasartan, is a potent angiotensin II receptor antagonist. It is used to treat hypertension and has shown promising results in clinical trials.

Mechanism of Action

4-fluoro-3-{[(2-methylphenyl)amino]sulfonyl}benzoic acid works by blocking the binding of angiotensin II to its receptor, which leads to the relaxation of blood vessels and a decrease in blood pressure. It also inhibits the production of aldosterone, which leads to a decrease in sodium retention and water retention.
Biochemical and Physiological Effects:
4-fluoro-3-{[(2-methylphenyl)amino]sulfonyl}benzoic acid has been shown to have a significant effect on the renin-angiotensin-aldosterone system, which regulates blood pressure and fluid balance in the body. It has also been shown to have a protective effect on the cardiovascular system by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

4-fluoro-3-{[(2-methylphenyl)amino]sulfonyl}benzoic acid has several advantages for lab experiments, including its high potency and selectivity for the angiotensin II receptor. However, it also has some limitations, including its low solubility in water and its potential for toxicity at high doses.

Future Directions

There are several potential future directions for research on 4-fluoro-3-{[(2-methylphenyl)amino]sulfonyl}benzoic acid. One area of interest is its potential use in the treatment of other cardiovascular diseases, such as heart failure and atherosclerosis. Another area of interest is its potential use in combination therapy with other drugs for hypertension. Finally, there is a need for further research on the safety and efficacy of 4-fluoro-3-{[(2-methylphenyl)amino]sulfonyl}benzoic acid in different patient populations.

Synthesis Methods

The synthesis of 4-fluoro-3-{[(2-methylphenyl)amino]sulfonyl}benzoic acid involves the reaction of 4-fluoro-3-nitrobenzoic acid with 2-methylphenylamine in the presence of a reducing agent such as iron powder or tin (II) chloride. The resulting intermediate is then reacted with sulfuryl chloride to form 4-fluoro-3-{[(2-methylphenyl)amino]sulfonyl}benzoic acid. This synthesis method has been optimized to yield high purity and high yield of 4-fluoro-3-{[(2-methylphenyl)amino]sulfonyl}benzoic acid.

Scientific Research Applications

4-fluoro-3-{[(2-methylphenyl)amino]sulfonyl}benzoic acid has been extensively studied for its potential therapeutic use in hypertension. It has been shown to have a superior blood pressure-lowering effect compared to other angiotensin II receptor antagonists. In addition, 4-fluoro-3-{[(2-methylphenyl)amino]sulfonyl}benzoic acid has been shown to have a protective effect on the cardiovascular system, including reducing the risk of stroke and myocardial infarction.

properties

IUPAC Name

4-fluoro-3-[(2-methylphenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c1-9-4-2-3-5-12(9)16-21(19,20)13-8-10(14(17)18)6-7-11(13)15/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVLYBXUWOBUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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